molecular formula C8H8ClNO2S B3047838 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- CAS No. 145691-51-6

2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro-

Cat. No. B3047838
CAS RN: 145691-51-6
M. Wt: 217.67 g/mol
InChI Key: WQVMPINLJGNOLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-isoindoles, including 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro-, is based on ring closure reactions, isoindoline aromatization, and ring transformations . The resulting 2H-isoindoles can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts .


Molecular Structure Analysis

The molecular structure of 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- is represented by the formula C8H8ClNO2S.


Chemical Reactions Analysis

The reactivity of 2H-indoles, including 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro-, has attracted considerable attention in the last 50 years . Isoindole are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on derivatives of 2H-Isoindole and related compounds reveals significant interest in synthesizing novel structures for various applications. For instance, novel tetrahydro-2H-isoindoles have been prepared and evaluated as inhibitors of the COX-2 isoenzyme, highlighting a synthetic pathway that produces several derivatives with potent and selective inhibitory properties without necessitating a sulfonyl group as a structural requisite (Portevin et al., 2000). Another study demonstrated the synthesis of 4,7-dihydro-2H-isoindole derivatives via Diels-Alder reaction, indicating the versatility of these compounds in organic synthesis (Ono et al., 2006).

Biological and Medicinal Applications

The structural modification of 2H-Isoindole derivatives has led to the discovery of compounds with significant biological activities. For example, the synthesis and in vitro anticancer evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole demonstrated moderate activity against various cancer cell lines, showcasing the potential of these compounds in medicinal chemistry and drug design (Salinas-Torres et al., 2022).

Analytical Applications

In the field of analytical chemistry, derivatives of 2H-Isoindole have been utilized for the determination of certain compounds in complex matrices. A notable application involves the determination of sulfur dioxide in food using a derivatization method that employs fluorescent 2H-isoindole-1-sulfonate, demonstrating the utility of these derivatives in sensitive and specific analytical methods (Mu et al., 2021).

Future Directions

The future directions for the study of 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as material science and photodynamic therapy .

properties

IUPAC Name

1,3-dihydroisoindole-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVMPINLJGNOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599400
Record name 1,3-Dihydro-2H-isoindole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro-

CAS RN

145691-51-6
Record name 1,3-Dihydro-2H-isoindole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindole-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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